![molecular formula C8H8Cl2Mg B6333909 4-Chloro-3-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether CAS No. 1187163-60-5](/img/structure/B6333909.png)
4-Chloro-3-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether
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Overview
Description
“4-Chloro-3-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether” is a chemical compound with the CAS Number: 1187163-60-5 . It has a molecular weight of 199.36 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is chloro (4-chloro-3-methylbenzyl)magnesium . The InChI code is 1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
The compound is in liquid form . Unfortunately, the available data does not provide more detailed physical and chemical properties.Scientific Research Applications
Enantioenriched Piperidin-3-ols Synthesis
Research demonstrates the use of similar Grignard reagents in the synthesis of enantioenriched piperidin-3-ols, where homochiral α-dibenzylamino aldehydes react with alkylmagnesium bromide in diethyl ether to yield anti-β-amino alcohols. These compounds are then transformed into enantioenriched 2- and 2,6-substituted 3-piperidinols (J. Andrés, R. Pedrosa, & A. Pérez-Encabo, 2007).
Grignard Reaction Kinetics with Silanes
The kinetics of Grignard reactions with silanes in diethyl ether has been studied, showing how the solvent composition affects the reaction kinetics. This study highlights the reactivity of alkylmagnesium chloride with tetraethoxysilane and methyltrichlorosilane, providing insights into the mechanistic aspects of these reactions (A. Tuulmets et al., 2003).
Phenylmagnesium Halides Formation
Investigations into the formation of phenylmagnesium halides in toluene in the presence of diethyl ether or THF have been conducted. These studies offer a deeper understanding of the kinetic features and reaction mechanisms, which are crucial for the development of efficient Grignard reagent preparation methods (Hannes Simuste et al., 2005).
Cobalt-catalyzed Ortho-alkylation
Research on cobalt-catalyzed ortho-alkylation of secondary benzamide with alkyl chloride demonstrates the utility of cyclohexylmagnesium chloride in diethyl ether as a reagent for activating the cobalt catalyst. This method provides a novel route for functionalizing aromatic compounds via C-H bond activation (Quan Chen, L. Ilies, & E. Nakamura, 2011).
Characterization of Polyhalogenated Dimers
Studies on the aqueous chlorination of 4-methylphenol solution in the presence of bromide ion have elucidated the formation of polyhalogenated dimers. This research is significant for understanding the environmental impact of chlorination processes and the formation of potentially toxic by-products (S. Onodera et al., 2008).
Safety and Hazards
properties
IUPAC Name |
magnesium;1-chloro-4-methanidyl-2-methylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHPOYVTDPNSR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[CH2-])Cl.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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